Ethyl 2-methoxy-1-naphthalenesulfinate
Description
Properties
IUPAC Name |
ethyl 2-methoxynaphthalene-1-sulfinate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3S/c1-3-16-17(14)13-11-7-5-4-6-10(11)8-9-12(13)15-2/h4-9H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNLTXHHPXJAGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOS(=O)C1=C(C=CC2=CC=CC=C21)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-methoxy-1-naphthalenesulfinate typically involves the esterification of 2-methoxy-1-naphthalenesulfinic acid. One common method is the reaction of 2-methoxy-1-naphthalenesulfinic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
2-methoxy-1-naphthalenesulfinic acid+ethanolsulfuric acidethyl 2-methoxy-1-naphthalenesulfinate+water
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfone derivatives.
Reduction: Reduction of this compound can yield the corresponding sulfide.
Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a base.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Ethyl 2-methoxy-1-naphthalenesulfinate serves as a versatile building block in organic synthesis. Its sulfonate group allows for various nucleophilic substitution reactions, making it useful in the formation of more complex organic molecules.
Applications:
- Synthesis of Sulfonamides: The compound can be utilized to create sulfonamide derivatives, which are important in pharmaceuticals.
- Functionalization of Aromatic Compounds: It can be used to introduce functional groups onto aromatic systems through electrophilic aromatic substitution reactions.
Medicinal Chemistry
Research indicates that this compound exhibits potential biological activities, making it a candidate for therapeutic applications.
Case Studies:
- Anticancer Activity: In vitro studies have shown that derivatives of naphthalene sulfinates can inhibit the growth of cancer cells by inducing apoptosis (programmed cell death). This mechanism is attributed to the compound's ability to interact with cellular signaling pathways.
- Anti-inflammatory Properties: this compound has been studied for its anti-inflammatory effects, potentially useful in treating conditions like arthritis and other inflammatory diseases.
Materials Science
In materials science, this compound is explored for its role as a photoacid generator in photolithography processes.
Applications:
- Photoresist Formulations: The compound can be incorporated into photoresist materials used in semiconductor manufacturing. Upon exposure to light, it generates acids that facilitate the etching process on silicon wafers.
Analytical Chemistry
This compound can also serve as a reagent in analytical chemistry for the detection and quantification of various analytes.
Applications:
- Chromatography: It is used as a derivatizing agent in chromatographic techniques to enhance the detection sensitivity of certain compounds.
Mechanism of Action
The mechanism of action of ethyl 2-methoxy-1-naphthalenesulfinate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and the derivative of the compound being studied.
Comparison with Similar Compounds
Structural Comparison with Related Naphthalene Derivatives
Key Structural Features and Substituent Effects
The methoxy group at position 2 and sulfinate ester at position 1 distinguish this compound from other naphthalene derivatives. For example:
- 2-Methoxy-1-(2-methoxy-4-nitro-naphthalen-1-yl)-6-nitronaphthalene () incorporates nitro groups and additional methoxy substituents, leading to higher molecular weight (MW: ~406.34 vs. 280.32 for the target compound) and increased polarity. Nitro groups enhance intermolecular interactions (e.g., dipole-dipole forces), resulting in higher melting points compared to methoxy-substituted analogs .
Table 1: Structural and Physical Properties
*Hypothesized based on analogous sulfinates. †Data from sulfinate ester literature.
Key Insight : Methoxy groups reduce crystallinity compared to nitro derivatives, as seen in ’s nitro-methoxy compound, which has a significantly higher melting point .
Comparison of Ester Functional Groups
Ethyl vs. Methyl Esters
The ethyl ester in this compound confers distinct properties compared to methyl analogs:
- Volatility: Ethyl esters are generally less volatile than methyl esters (e.g., Methyl 2-hexenoate in has MW 128.17 and higher volatility) .
- Solubility : Longer alkyl chains (e.g., ethyl) reduce water solubility. Methyl sulfinate esters may exhibit slightly better aqueous solubility.
Table 2: Ester Group Impact on Properties
| Compound Name | Ester Group | Molecular Weight | Water Solubility |
|---|---|---|---|
| This compound | Ethyl | 280.32 | Insoluble |
| Mthis compound* | Methyl | 266.29 | Slightly soluble |
| Methyl 2-hexenoate | Methyl | 128.17 | Negligible |
*Hypothesized based on ester trends.
Reactivity and Stability Profiles
Substituent-Driven Reactivity
- Nitro Groups : In ’s compound, nitro substituents increase electrophilicity, enhancing reactivity in nucleophilic substitutions but reducing stability under acidic conditions.
Table 3: Reactivity Comparison
| Compound Type | Hydrolysis Rate (Base) | Stability in Acid |
|---|---|---|
| This compound | Slow | Moderate |
| Nitro-substituted sulfinates* | Fast | Low |
*Inferred from nitro-arene chemistry .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 2-methoxy-1-naphthalenesulfinate, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves sulfonation of 2-methoxy-1-naphthalene followed by esterification with ethanol. Key parameters include temperature control (0–5°C for sulfonation to avoid side reactions) and stoichiometric ratios (1:1.2 molar ratio of sulfonic acid intermediate to ethanol). Catalysts like thionyl chloride (SOCl₂) or sulfuric acid (H₂SO₄) can enhance esterification efficiency. Purification via column chromatography (silica gel, hexane/ethyl acetate 4:1) is critical to isolate the product .
- Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC (>98%).
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR (in CDCl₃) to confirm substituent positions (e.g., methoxy at C2, sulfinate at C1) .
- IR : Peaks at ~1170 cm⁻¹ (S=O stretching) and ~1040 cm⁻¹ (C-O-C ester linkage).
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation (expected [M+H]⁺ at m/z ~280).
- Cross-Validation : Compare spectral data with structurally analogous sulfinate esters in literature .
Q. What are the critical storage and handling protocols for this compound?
- Handling : Use PPE (gloves, goggles) due to acute toxicity (H302, H312, H332 per CLP classification). Work in a fume hood to minimize inhalation risks .
- Storage : Store under inert gas (argon) at –20°C to prevent hydrolysis of the sulfinate group. Avoid prolonged exposure to light, as naphthalene derivatives are prone to photodegradation .
Advanced Research Questions
Q. How do solvent polarity and temperature influence the reactivity of this compound in nucleophilic substitution reactions?
- Experimental Design :
- Test solvents with varying polarity (e.g., ethyl acetate, DMF, THF) at temperatures ranging from 25°C to 80°C.
- Monitor reaction kinetics via ¹H NMR to track sulfinate ester consumption and byproduct formation.
Q. How can computational modeling (e.g., DFT) predict the regioselectivity of reactions involving this compound?
- Methodology :
- Use density functional theory (DFT) at the B3LYP/6-31G(d,p) level to calculate Fukui indices for electrophilic/nucleophilic sites.
- Simulate transition states for sulfinate group displacement to identify kinetic vs. thermodynamic control.
Q. What strategies resolve contradictions in reported yields for sulfinate ester coupling reactions?
- Data Analysis :
- Purity : Trace moisture or residual solvents (e.g., ethanol) may reduce yields. Use Karl Fischer titration to confirm anhydrous conditions .
- Catalyst Selection : Screen palladium vs. copper catalysts for cross-coupling efficiency. Copper(I) iodide often outperforms Pd(PPh₃)₄ in aryl-sulfur bond formation .
- Case Study : A 2024 study attributed yield discrepancies (45–78%) to variations in sulfinate ester purity and catalyst loading .
Safety and Environmental Considerations
Q. What are the environmental hazards associated with this compound, and how should waste be managed?
- Hazard Classification : Chronic aquatic toxicity (H413) necessitates containment to prevent waterway contamination .
- Waste Disposal : Neutralize with aqueous sodium bicarbonate (5% w/v) before incineration in a licensed facility. Avoid landfill disposal due to persistence .
Application-Oriented Questions
Q. How can this compound serve as a precursor for synthesizing sulfonamide derivatives with pharmaceutical relevance?
- Methodology :
- React with primary amines (e.g., benzylamine) under basic conditions (K₂CO₃, DMF, 80°C) to form sulfonamides.
- Optimize reaction time (4–8 hrs) to balance conversion and decomposition .
- Analysis : Characterize sulfonamide products via X-ray crystallography to confirm stereochemistry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
